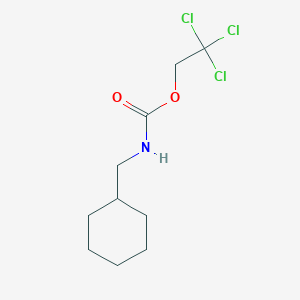
2-Nitro-2-propanoylheptyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-2-propanoylheptyl acetate is an organic compound with the molecular formula C11H19NO5 It is an ester derivative, characterized by the presence of a nitro group, a propanoyl group, and a heptyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-2-propanoylheptyl acetate typically involves the esterification of 2-nitro-2-propanoylheptanol with acetic anhydride. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:
2-Nitro-2-propanoylheptanol+Acetic Anhydride→2-Nitro-2-propanoylheptyl acetate+Acetic Acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-2-propanoylheptyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitro-2-propanoylheptanol and acetic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under mild heating.
Major Products
Hydrolysis: 2-Nitro-2-propanoylheptanol and acetic acid.
Reduction: 2-Amino-2-propanoylheptyl acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Nitro-2-propanoylheptyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro group.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Nitro-2-propanoylheptyl acetate involves its interaction with biological molecules through its reactive nitro and ester groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects. The ester group can be hydrolyzed to release the active alcohol, which may further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitro-2-propanoylheptanol: The alcohol precursor to the acetate ester.
2-Amino-2-propanoylheptyl acetate: The reduced form of the nitro compound.
2-Nitro-2-propanoylheptyl butyrate: An ester with a different acyl group.
Uniqueness
2-Nitro-2-propanoylheptyl acetate is unique due to its combination of a nitro group and an ester functionality, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
88226-45-3 |
|---|---|
Fórmula molecular |
C12H21NO5 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
(2-nitro-2-propanoylheptyl) acetate |
InChI |
InChI=1S/C12H21NO5/c1-4-6-7-8-12(13(16)17,11(15)5-2)9-18-10(3)14/h4-9H2,1-3H3 |
Clave InChI |
GPWPAJLHNZXCKQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(COC(=O)C)(C(=O)CC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14390055.png)
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14390061.png)

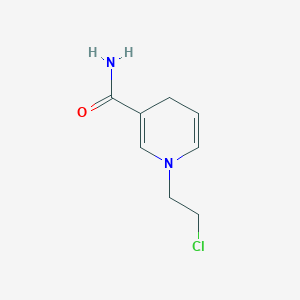
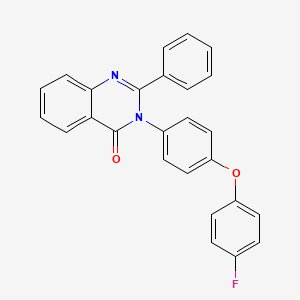
![1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione](/img/structure/B14390082.png)
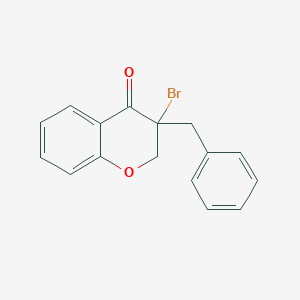
![2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14390095.png)
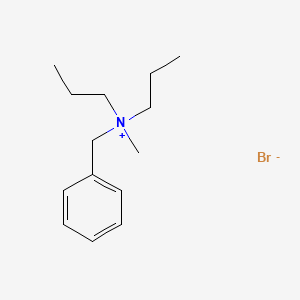
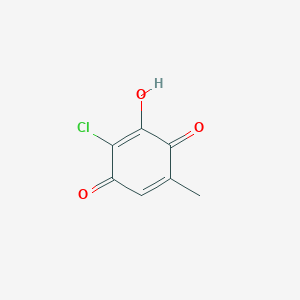
![6-[(But-2-en-1-yl)amino]-1,3-diethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14390116.png)
![6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390123.png)
![7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14390128.png)
